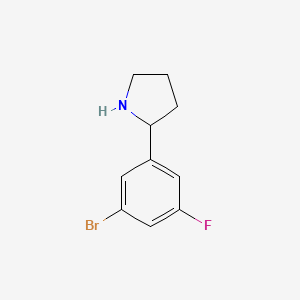

2-(3-Bromo-5-fluorophenyl)pyrrolidine

Overview

Description

“2-(3-Bromo-5-fluorophenyl)pyrrolidine” is an organic compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.11 . The compound is a liquid .

Molecular Structure Analysis

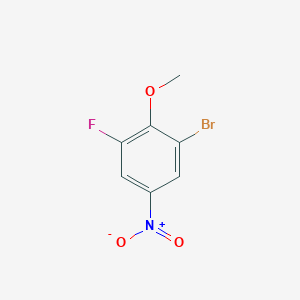

The molecular structure of “2-(3-Bromo-5-fluorophenyl)pyrrolidine” consists of a pyrrolidine ring bound to a phenyl group, which is substituted at the 3rd position with a bromine atom and at the 5th position with a fluorine atom .

Physical And Chemical Properties Analysis

“2-(3-Bromo-5-fluorophenyl)pyrrolidine” has a density of 1.5±0.1 g/cm3, a boiling point of 315.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 54.1±0.3 cm3 .

Scientific Research Applications

Pharmacological Research

Pyrrolidine derivatives have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . “2-(3-Bromo-5-fluorophenyl)pyrrolidine” could be explored for similar pharmacological properties.

Antimicrobial and Antiviral Studies

Some pyrrolidine derivatives are known for their antibacterial and antiviral properties . This compound could be studied for its efficacy against various bacterial and viral pathogens.

Cancer Research

Pyrrolidine structures have been investigated for their anticancer potential . The subject compound may serve as a scaffold for developing new anticancer agents.

Enzyme Inhibition

Pyrrolidine derivatives have diverse enzyme inhibitory effects , which are crucial in drug development for various diseases . Research could focus on the enzyme inhibitory potential of “2-(3-Bromo-5-fluorophenyl)pyrrolidine”.

Organ Protective and Anti-hyperglycemic Effects

These compounds have shown promise in providing organ protection and anti-hyperglycemic effects , which could be beneficial in managing diabetes and protecting vital organs .

Chemical Synthesis and Material Science

The structural features of pyrrolidine derivatives make them valuable in the synthesis of complex molecules and materials with specific properties .

Mechanism of Action

Target of Action

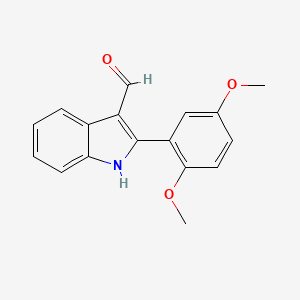

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, interact with their targets through various mechanisms, leading to changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (244103) and LogP (259) suggest that it may have suitable properties for bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

For instance, the presence of certain functional groups can enhance the stability and efficacy of these compounds .

properties

IUPAC Name |

2-(3-bromo-5-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKYNEMKKWJZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5-fluorophenyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)

![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)

![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)

![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)

![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)

![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)